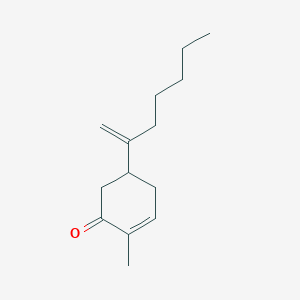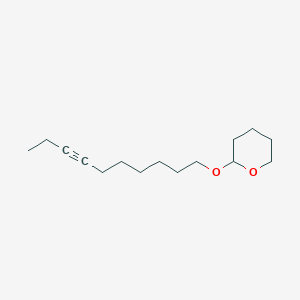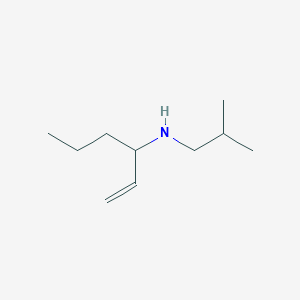![molecular formula C38H30P2 B12551942 [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) CAS No. 847950-01-0](/img/structure/B12551942.png)
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is a complex organophosphorus compound that features a unique structure with two diphenylphosphane groups connected via an ethene-1,2-diyl bridge and phenylene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene-1,2-diyl and phenylene moieties. One common method involves the use of a Grignard reagent, where the diphenylphosphane is reacted with a halogenated precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent purification processes to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial chemical processes.
Mécanisme D'action
The mechanism by which [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the ethene-1,2-diyl and phenylene moieties.
Bis(diphenylphosphino)methane: Similar in structure but with a methylene bridge instead of an ethene-1,2-diyl bridge.
1,2-Bis(diphenylphosphino)ethane: Contains an ethane bridge, differing from the ethene-1,2-diyl bridge in the target compound.
Uniqueness
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in forming stable metal complexes with unique reactivity profiles, distinguishing it from other similar ligands.
Propriétés
Numéro CAS |
847950-01-0 |
|---|---|
Formule moléculaire |
C38H30P2 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
[3-[2-(3-diphenylphosphanylphenyl)ethenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-5-17-33(18-6-1)39(34-19-7-2-8-20-34)37-25-13-15-31(29-37)27-28-32-16-14-26-38(30-32)40(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-30H |
Clé InChI |
IJOSNJRNYGBNLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=CC4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
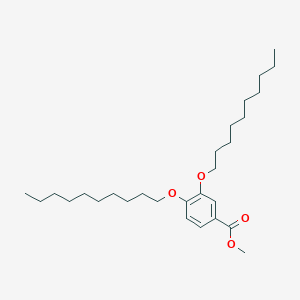
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
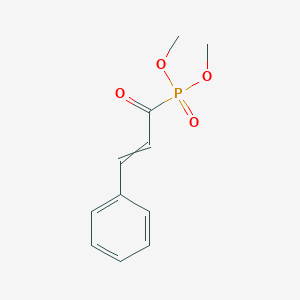
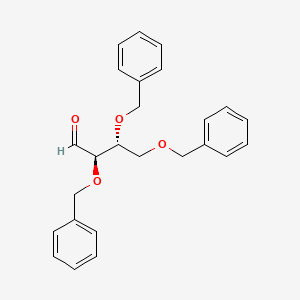
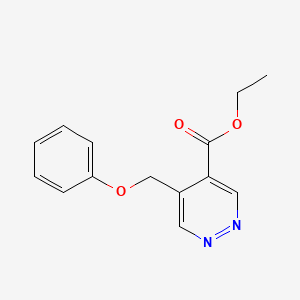
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
